4-Methylene-L-proline

Enzyme inhibition Proline dehydrogenase (PRODH) Tsetse fly metabolism

Researchers requiring selective PRODH inactivation face a critical gap: structurally similar proline analogues-4-hydroxyproline, pipecolic acid, 4-fluoromethylene variants-fail to inhibit PRODH. 4-Methylene-L-proline is the only validated mechanism-based inactivator. • Exclusive PRODH specificity confirmed in rat liver mitochondrial assays • In vivo tsetse fly lethality without Drosophila toxicity-vector control tool • Distinct insulin fibril kinetics vs. 4-methylproline isomers-protein engineering probe • ≥98% purity (HPLC), ambient global shipping, ready stock

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 20309-87-9
Cat. No. B1211768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylene-L-proline
CAS20309-87-9
Synonyms4-methylene-L-proline
4-methyleneproline
4-methyleneproline, (DL)-isome
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC=C1CC(NC1)C(=O)O
InChIInChI=1S/C6H9NO2/c1-4-2-5(6(8)9)7-3-4/h5,7H,1-3H2,(H,8,9)/t5-/m0/s1
InChIKeyPEYQZZMUNYLHII-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylene-L-proline (CAS 20309-87-9): Procurement-Grade Specification and Class Context


4-Methylene-L-proline (CAS 20309-87-9) is a non-proteinogenic amino acid derivative of L-proline featuring a methylene group at the 4-position of the pyrrolidine ring, with a molecular formula of C6H9NO2 and a molecular weight of 127.14 g/mol . This structural modification confers distinct conformational restrictions and reactivity that differentiate it from unmodified L-proline and other proline analogues [1]. The compound serves as a mechanism-based inactivator of proline dehydrogenase (PRODH), a flavoenzyme critical to proline catabolism in insects and mammals, and has been utilized as a biophysical probe in recombinant protein engineering studies [2][3].

4-Methylene-L-proline: Critical Differentiation from In-Class Proline Analogs for Targeted Research Applications


Generic substitution of 4-methylene-L-proline with structurally similar proline analogues—including unsubstituted L-proline, 4-hydroxyproline isomers, L-pipecolic acid, or 4-fluoromethylene variants—is scientifically invalid for studies requiring PRODH inactivation or specific biophysical perturbations. In head-to-head comparative studies using rat liver mitochondrial suspensions, only 4-methylene-L-proline exhibited mechanism-based inactivation of PRODH, while E- and Z-4-fluoromethylene-L-proline and 5-ethynyl-D,L-proline showed no detectable inactivation [1]. Similarly, trans-4-hydroxy-L-proline, cis-4-hydroxy-L-proline, L-azetidine-2-carboxylic acid, and L-pipecolinic acid were confirmed to be non-inhibitors of PRODH [2]. Furthermore, in recombinant insulin engineering, 4-methyleneproline substitution at the B28 position produces distinct biophysical outcomes—accelerated fibril formation—compared to 4R- or 4S-methylproline substitutions, which instead enhance hexamer dissociation rates [3]. These functional divergences preclude any assumption of interchangeability.

4-Methylene-L-proline (CAS 20309-87-9): Quantitative Comparative Evidence for Scientific Selection


4-Methylene-L-proline Demonstrates Exclusive Mechanism-Based PRODH Inactivation Among Tested Proline Analogs

In a direct head-to-head comparative study using rat liver mitochondrial suspensions, 4-methylene-L-proline was the sole compound among a panel of proline analogues capable of inactivating proline dehydrogenase (PRODH) [1]. The inactivation kinetics conformed to a mechanism-based (suicide) inhibition model, whereas the comparator compounds—E-4-fluoromethylene-L-proline, Z-4-fluoromethylene-L-proline, cis-5-ethynyl-D,L-proline, and trans-5-ethynyl-D,L-proline—exhibited neither substrate activity nor inactivation capability [1]. Additional data from BRENDA confirm that trans-4-hydroxy-L-proline, cis-4-hydroxy-L-proline, L-azetidine-2-carboxylic acid, and L-pipecolinic acid are non-inhibitors of PRODH [2].

Enzyme inhibition Proline dehydrogenase (PRODH) Tsetse fly metabolism Mitochondrial assays

4-Methyleneproline Substitution in Recombinant Insulin Accelerates Fibril Formation Relative to Methylproline Isomers

In a controlled study on recombinant insulin expressed in Escherichia coli, substitution of the native proline at position B28 with 4-methyleneproline produced distinct biophysical consequences compared to 4R-methylproline and 4S-methylproline substitutions [1]. Specifically, incorporation of 4-methyleneproline at B28 accelerated fibril formation kinetics, whereas 4-methylation (both 4R- and 4S-methylproline) enhanced the rate of dissociation from the pharmaceutically formulated hexameric state [1].

Recombinant protein engineering Insulin biophysics Fibril formation kinetics Noncanonical amino acid mutagenesis

4-Methylene-L-proline Exhibits Species-Selective Lethality: Glossina pallidipes Sensitive, Drosophila melanogaster Resistant

In vivo evaluation of 4-methylene-L-proline revealed a striking species-selective toxicity profile. When administered to flies, the compound exhibited no detectable toxicity against Drosophila melanogaster (fruit flies) at the doses tested, but proved lethal to Glossina pallidipes (tsetse flies) [1]. This outcome correlates directly with the compound's PRODH inactivation activity, as tsetse flies rely heavily on proline catabolism for flight muscle energy metabolism [1].

Insect toxicology Species-selective lethality Tsetse fly control In vivo validation

Physicochemical Profile of 4-Methylene-L-proline Supports Aqueous Solubility and Acidic Character

Computational physicochemical predictions from ChemSpider and FoodB databases indicate that 4-methylene-L-proline has a predicted water solubility of approximately 177 g/L and a logP of -2.2, classifying it as a highly water-soluble, hydrophilic compound [1]. The strongest acidic pKa is predicted to be 1.96, while the strongest basic pKa is predicted to be 10.48, suggesting a physiological charge of 0 [1]. The polar surface area is calculated as approximately 49 Ų [1].

Physicochemical properties Solubility prediction pKa determination Compound handling

4-Methylene-L-proline (CAS 20309-87-9): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Positive Control for PRODH Inhibition in Tsetse Fly Metabolic Studies

Researchers investigating tsetse fly (Glossina spp.) metabolism or developing novel vector control strategies should procure 4-methylene-L-proline as the only validated mechanism-based inactivator of PRODH among proline analogues [1]. Its demonstrated in vivo lethality toward Glossina pallidipes—coupled with lack of toxicity in Drosophila melanogaster—makes it an essential positive control compound for establishing PRODH-dependent lethality phenotypes in insect models [1].

Biophysical Probe for Protein Aggregation Studies in Recombinant Insulin Engineering

Scientists engaged in therapeutic protein engineering, particularly those developing insulin analogues with modified aggregation profiles, should consider 4-methyleneproline for site-specific incorporation studies. The compound's demonstrated ability to accelerate fibril formation kinetics when substituted at the B28 position of recombinant insulin contrasts sharply with the hexamer-dissociation effects of 4-methylproline isomers, providing a valuable tool for dissecting the structural determinants of insulin aggregation [2].

Chemical Biology Tool for Mapping PRODH-Dependent Metabolic Pathways

Investigators studying proline catabolism in mammalian systems, plants, or other organisms where PRODH plays a regulatory role can utilize 4-methylene-L-proline as a selective chemical probe to irreversibly ablate PRODH activity [1]. The compound's high aqueous solubility (predicted 177 g/L) and favorable logP (-2.2) support its use in cell culture and in vitro enzyme assays requiring aqueous compound delivery [3].

Reference Standard for Assay Validation of Novel PRODH Inhibitor Screening

Laboratories developing high-throughput screening assays for novel PRODH inhibitors can employ 4-methylene-L-proline as a validated positive control reference standard. Its established mechanism-based inactivation kinetics in mitochondrial suspensions provide a benchmark for assay sensitivity and specificity, particularly for distinguishing true irreversible inhibitors from reversible binders or false positives [1].

Technical Documentation Hub

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